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Compound of Interest

Compound Name:
1-(3-Fluoro-4-

nitrobenzyl)piperidine

CAS No.: 1357924-03-8

Cat. No.: B1400431 Get Quote

Introduction & Mechanism of Action
1-(3-Fluoro-4-nitrobenzyl)piperidine is a specialized chemical probe designed for Covalent

Fragment-Based Screening and Reactive Residue Profiling.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The core utility of this probe lies in the 3-fluoro-4-nitrobenzene warhead. The nitro group at the

4-position is a strong electron-withdrawing group (EWG) that activates the benzene ring,

making the fluorine at the 3-position highly susceptible to nucleophilic attack.

Target Residues: Cysteine thiols (primary target due to high nucleophilicity) and Lysine

epsilon-amines (secondary target at higher pH).

Reaction: The nucleophilic residue attacks the carbon bonded to the fluorine, forming a

Meisenheimer complex intermediate, followed by the elimination of the fluoride ion.

Result: A stable, covalent thioether (or amine) bond is formed between the probe and the

protein, permanently tagging the target.
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The benzyl-piperidine moiety is a privileged scaffold known to bind various receptors, most

notably the Sigma-1 Receptor (σ1R) and certain monoamine transporters.

Dual Action: The piperidine directs the molecule to the binding pocket (reversible affinity),

while the fluoro-nitro group acts as a "proximity-induced" electrophile to covalently lock the

ligand to a nearby nucleophile (e.g., Cys112 in σ1R).

Preparation & Handling
physicochemical Properties

Property Value Notes

Molecular Formula C₁₂H₁₅FN₂O₂

Molecular Weight 238.26 g/mol

Reactive Warhead 3-Fluoro-4-nitrobenzyl Electrophilic (SNAr active)

Solubility DMSO, Ethanol Low solubility in water

Stability Moderate
Hydrolysis-resistant, but

sensitive to thiols

Stock Solution Protocol
Solvent: Dissolve the solid compound in 100% anhydrous DMSO to prepare a 50 mM or 100

mM stock solution.

Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at

-20°C or -80°C.

Stability Check: The nitro group can be reduced to an amine (which inactivates the SNAr

reactivity) if exposed to reducing agents. Do NOT add DTT, β-Mercaptoethanol (BME), or

TCEP to the stock solution.

Experimental Protocols
Protocol A: In Vitro Covalent Labeling Assay
Objective: To determine if the probe covalently modifies a purified target protein.
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Materials:

Purified Target Protein (e.g., Sigma-1 Receptor, or model protein like BSA).

Probe: 1-(3-Fluoro-4-nitrobenzyl)piperidine (10 mM DMSO stock).

Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4. (Avoid Tris if possible to prevent side

reactions, though Tris is usually slow to react).

Control: Denatured protein (heat at 95°C for 5 min).

Workflow:

Dilution: Dilute the protein to 1-5 µM in the Buffer.

Incubation: Add the probe to a final concentration of 10-100 µM (typically 10x-20x excess

over protein).

Vehicle Control: Add equivalent volume of DMSO.

Reaction: Incubate at 37°C for 1-4 hours with gentle agitation.

Note: SNAr reactions are slower than Michael additions; longer incubation may be

required.

Quenching: Stop the reaction by adding excess thiol (e.g., 5 mM DTT) or by protein

precipitation (acetone/TCA).

Crucial: If analyzing by Western blot/SDS-PAGE, the DTT in the loading buffer will quench

unreacted probe but will not reverse the covalent bond.

Protocol B: Mass Spectrometry Confirmation (Intact
Protein)
Objective: To validate covalent adduct formation by detecting the mass shift.

Sample Prep: Perform the labeling reaction as in Protocol A.
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Desalting: Remove excess unreacted probe using Zeba Spin Desalting Columns or LC-MS

diverter valve.

Analysis: Inject onto an ESI-TOF or Orbitrap MS.

Data Interpretation: Look for a mass shift corresponding to the probe minus the leaving

group (Fluoride).

Calculation:

Probe MW: 238.26 Da.[1]

Leaving Group (F): 19.00 Da.

Added Mass: 238.26 - 19.00 = +219.26 Da.

Observation: A shift of +219 Da indicates a single labeling event. +438 Da indicates

double labeling.

Protocol C: Competition Assay (Target Engagement)
Objective: To prove the probe binds to the specific ligand-binding pocket.

Pre-incubation: Incubate the protein (1 µM) with a known competitive inhibitor (e.g.,

Haloperidol for Sigma-1, or a high-affinity reversible ligand) at 10-50 µM for 30 minutes.

Probe Addition: Add 1-(3-Fluoro-4-nitrobenzyl)piperidine (10 µM).

Incubation: Incubate for 2 hours.

Readout: Analyze by MS (Protocol B) or functional assay.

Result: If the known inhibitor blocks the +219 Da mass shift, the probe targets the specific

binding site. If labeling persists, the probe binds to a non-specific surface residue.

Data Analysis & Visualization
Expected Mass Shifts

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemsrc.com/cas/1357924-03-8_3395357.html
https://www.benchchem.com/product/b1400431?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Type Reactant Leaving Group
Mass Shift (Δ
Mass)

SNAr (Cysteine) Protein-SH HF +219.26 Da

SNAr (Lysine) Protein-NH₂ HF +219.26 Da

Non-Covalent Protein None
0 Da (removed during

desalting)

Experimental Workflow Diagram
The following diagram illustrates the decision logic and workflow for validating the probe.
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Caption: Workflow for validating 1-(3-Fluoro-4-nitrobenzyl)piperidine as a covalent probe

using Mass Spectrometry.
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Mechanism of Action Diagram
This diagram details the chemical reaction at the molecular level.
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Caption: SNAr reaction mechanism: The nucleophilic residue displaces the fluorine atom

activated by the nitro group.

Critical Considerations
pH Sensitivity: The SNAr reaction is pH-dependent.

pH 7.0 - 7.5: Favors Cysteine (thiolate) labeling.

pH > 8.0: Increases Lysine (amine) reactivity. Keep pH near 7.4 to prioritize cysteine

specificity.

Buffer Components:

Avoid: DTT, BME, Glutathione (GSH). These will react with the probe before it reaches the

protein.

Acceptable: TCEP (non-thiol reductant), HEPES, PBS, MOPS.

Safety: The compound is a nitro-aromatic. Handle with care; potential for skin sensitization.

Use gloves and work in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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